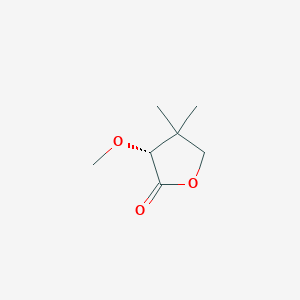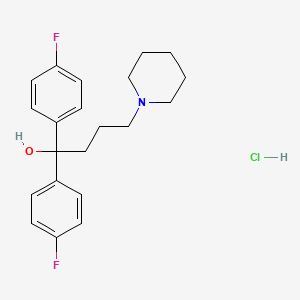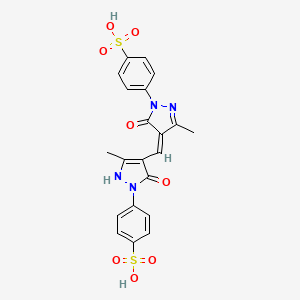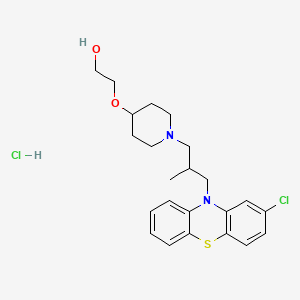
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique chemical structure, which includes a phenothiazine core substituted with various functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the chloro and piperidino substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and piperidine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro or nitro groups, converting them to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted phenothiazines.
科学的研究の応用
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved may include dopamine and serotonin receptor signaling, which are relevant to its potential antipsychotic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects and structural similarity to the compound .
Fluphenazine: A phenothiazine used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other phenothiazines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects or side effect profiles.
特性
CAS番号 |
40255-65-0 |
|---|---|
分子式 |
C23H30Cl2N2O2S |
分子量 |
469.5 g/mol |
IUPAC名 |
2-[1-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O2S.ClH/c1-17(15-25-10-8-19(9-11-25)28-13-12-27)16-26-20-4-2-3-5-22(20)29-23-7-6-18(24)14-21(23)26;/h2-7,14,17,19,27H,8-13,15-16H2,1H3;1H |
InChIキー |
OTHZXDUMDDSFAF-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCC(CC1)OCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


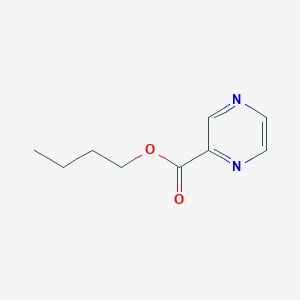


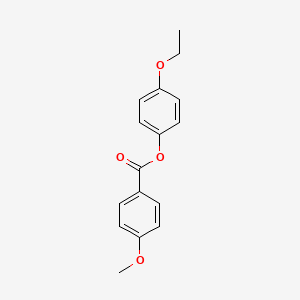
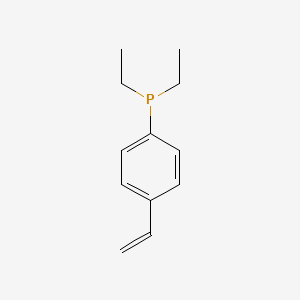

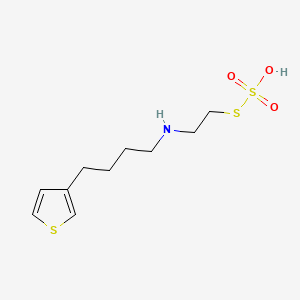
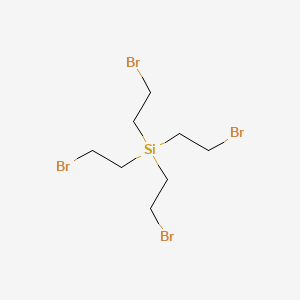
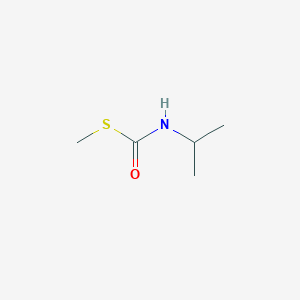
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
